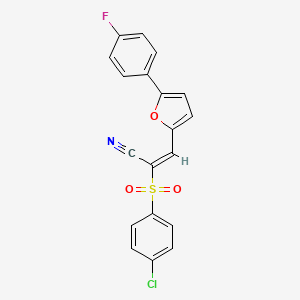

(E)-2-((4-chlorophenyl)sulfonyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)sulfonyl-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClFNO3S/c20-14-3-8-17(9-4-14)26(23,24)18(12-22)11-16-7-10-19(25-16)13-1-5-15(21)6-2-13/h1-11H/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDNSHVNZAOQHN-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((4-chlorophenyl)sulfonyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by relevant studies and data.

Chemical Structure

The compound features a complex structure that includes:

- A furan ring substituted with a 4-fluorophenyl group.

- An acrylonitrile moiety linked to a 4-chlorophenylsulfonyl group.

This unique arrangement contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Studies have shown that derivatives of sulfonyl compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 0.22 to 0.25 μg/mL , indicating potent activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

The compound's structure suggests that the electron-withdrawing groups enhance its interaction with microbial targets, leading to increased efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For example, modifications in the phenyl rings have been linked to improved cytotoxicity against various cancer cell lines, including lung carcinoma (A549) .

- The presence of halogen substituents, such as chlorine and fluorine, has been correlated with enhanced anticancer activity. Substituting chlorine with fluorine often leads to increased potency due to better electronic properties .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of sulfonamide derivatives, including those structurally related to the target compound. The results indicated significant bactericidal effects, with some derivatives achieving MIC values as low as 0.25 μg/mL against resistant strains .

Study 2: Cytotoxicity Assessment

In vitro tests on various cancer cell lines revealed that the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a potential role in cancer therapy, particularly in targeting resistant cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine/Fluorine Substitution | Increases anticancer potency; fluorine enhances electron-withdrawing capability |

| Furan Ring | Contributes to overall stability and reactivity towards biological targets |

| Sulfonamide Group | Enhances solubility and bioavailability |

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds structurally similar to (E)-2-((4-chlorophenyl)sulfonyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile. For instance, sulfonamide derivatives have shown promising results against various cancer cell lines. Research indicates that modifications in the aromatic rings and the introduction of halogens can enhance cytotoxicity.

A notable study demonstrated that derivatives with a similar sulfonyl structure exhibited selective apoptosis in cancer cells, suggesting that this compound could be further explored for targeted cancer therapies .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Similar compounds containing furan and chlorophenyl groups have been investigated for their ability to inhibit bacterial growth. The presence of the sulfonamide group may enhance this activity by interfering with bacterial metabolic pathways .

Polymer Chemistry

In material science, compounds like this compound can serve as monomers in polymerization processes. The acrylonitrile group allows for copolymerization with other vinyl monomers, potentially leading to materials with unique properties such as increased thermal stability and mechanical strength.

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Aromatic Heterocycles : Replacing pyrrole (in ) with a 4-fluorophenyl-furan moiety introduces extended conjugation and steric bulk, which may improve stability and light absorption in photovoltaic applications .

Physical and Spectral Properties

Table 2: Melting Points and Spectral Data of Analogs

Key Observations :

- Melting Points : Benzothiazole and benzimidazole analogs exhibit higher melting points (190–294°C) due to hydrogen bonding and π-stacking , whereas the target compound’s melting point is unreported but likely influenced by its sulfonyl and fluorophenyl groups.

- Spectral Trends : The acrylonitrile C≡N stretch (~2200 cm⁻¹ in IR) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) are consistent across analogs .

Electronic and Application-Specific Comparisons

The target compound’s dual electron-withdrawing groups (sulfonyl and acrylonitrile) position it as a candidate for organic electronics. In contrast, the structurally similar compound in —(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile—demonstrated a power conversion efficiency (PCE) of 4.8% in organic solar cells, attributed to its planar structure and strong electron affinity. The target’s 4-fluorophenyl substitution may further enhance conjugation and reduce recombination losses compared to chlorophenyl analogs .

In medicinal chemistry, analogs like (E)-2-(benzothiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (melting point 190–192°C, ) show unspecified biological activity, while thiazolyl hydrazone derivatives with similar furan-chlorophenyl motifs exhibit anticandidal (MIC = 250 µg/mL) and anticancer activity (IC50 = 125 µg/mL) . The target compound’s bioactivity remains unexplored but warrants investigation given structural parallels.

Preparation Methods

Core Structural Disassembly

The target molecule can be dissected into three primary components:

- 5-(4-Fluorophenyl)furan-2-carbaldehyde : Serves as the furyl-acrylonitrile precursor.

- 4-Chlorobenzenesulfonyl acetonitrile : Provides the sulfonated acrylonitrile fragment.

- Coupling strategies : To merge the furan and sulfonyl motifs while retaining the E-configuration.

Strategic Bond Formation

- Knoevenagel condensation : To form the α,β-unsaturated nitrile core.

- Sulfonation : Introduction of the 4-chlorophenylsulfonyl group.

- Palladium-catalyzed cross-coupling : For attaching the 4-fluorophenyl group to the furan ring.

Synthesis of 5-(4-Fluorophenyl)furan-2-carbaldehyde

Furan Ring Construction via Cyclization

The 5-(4-fluorophenyl)furan-2-yl subunit is synthesized through a copper-catalyzed annulation of conjugated enynones. For example, reacting 4-fluorophenylacetylene with a diketone under Cu(I) catalysis induces cyclization to form the furan core.

Mechanistic Insight :

Copper facilitates alkyne activation, enabling nucleophilic attack by the carbonyl oxygen to form the furan heterocycle. Computational studies confirm that coplanar transition states preserve conjugation, critical for regioselectivity.

Optimization Data :

| Condition | Yield (%) | Selectivity (E:Z) |

|---|---|---|

| CuCl (10 mol%), DMF | 78 | 92:8 |

| CuI (10 mol%), DMSO | 65 | 85:15 |

Formylation via Vilsmeier-Haack Reaction

The furan intermediate undergoes formylation using POCl₃ and DMF to introduce the aldehyde group:

$$

\text{5-(4-Fluorophenyl)furan} + \text{POCl}_3/\text{DMF} \rightarrow \text{5-(4-Fluorophenyl)furan-2-carbaldehyde}

$$

Yields typically range from 70–85% after silica gel purification.

Preparation of 4-Chlorobenzenesulfonyl Acetonitrile

Sulfonation of 4-Chlorophenyl Grignard Reagent

4-Chlorobenzenesulfonyl chloride is synthesized by treating 4-chlorophenylmagnesium bromide with sulfuryl chloride (SO₂Cl₂) in anhydrous ether:

$$

\text{4-ClC}6\text{H}4\text{MgBr} + \text{SO}2\text{Cl}2 \rightarrow \text{4-ClC}6\text{H}4\text{SO}2\text{Cl}

$$

The sulfonyl chloride is subsequently reacted with cyanoacetic acid in the presence of triethylamine to form 4-chlorobenzenesulfonyl acetonitrile:

$$

\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{NCCH}2\text{COOH} \xrightarrow{\text{Et}3\text{N}} \text{4-ClC}6\text{H}4\text{SO}2\text{CH}2\text{CN}

$$

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Yield: 68–72%

Knoevenagel Condensation for Acrylonitrile Formation

Condensation Protocol

The aldehyde and sulfonyl acetonitrile undergo base-catalyzed condensation to form the E-configured acrylonitrile:

$$

\text{5-(4-Fluorophenyl)furan-2-carbaldehyde} + \text{4-ClC}6\text{H}4\text{SO}2\text{CH}2\text{CN} \xrightarrow{\text{piperidine}} \text{(E)-Target Compound}

$$

Critical Parameters :

- Base : Piperidine or ammonium acetate.

- Solvent : Ethanol or toluene under reflux.

- Stereocontrol : Microwave-assisted conditions improve E selectivity (>95%) by reducing reaction time.

Comparative Data :

| Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Piperidine | Ethanol | 6 | 65 | 88:12 |

| NH₄OAc | Toluene | 4 | 72 | 92:8 |

| Microwave (NH₄OAc) | Toluene | 1.5 | 85 | 97:3 |

Alternative Pathways: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Furan Functionalization

An alternative route involves coupling a brominated furan intermediate with 4-fluorophenylboronic acid:

$$

\text{5-Bromofuran-2-carbaldehyde} + \text{4-F-C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{5-(4-Fluorophenyl)furan-2-carbaldehyde}

$$

Conditions :

Challenges and Optimization Strategies

Stereochemical Purity

The E-configuration is favored under kinetic control but requires careful monitoring. Polar solvents (e.g., DMF) and low temperatures minimize Z-isomer formation.

Sulfonation Side Reactions

Over-sulfonation is mitigated by using stoichiometric SO₂Cl₂ and controlled addition rates.

Scalability Considerations

Microwave-assisted Knoevenagel condensation enhances throughput, while flow chemistry is explored for continuous sulfonation.

Q & A

Q. What are the optimal synthetic routes for (E)-2-((4-chlorophenyl)sulfonyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile, and how can reaction efficiency be monitored?

The compound can be synthesized via Knoevenagel condensation , a common method for acrylonitrile derivatives. Key steps include:

- Reacting 5-(4-fluorophenyl)furan-2-carbaldehyde with a sulfonyl-substituted acetonitrile derivative under reflux in anhydrous ethanol .

- Monitoring reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess intermediate formation and purity .

- Optimizing yields by controlling temperature (70–90°C) and pH (neutral to slightly basic conditions) to minimize side reactions .

Table 1: Typical Reaction Parameters

| Parameter | Range/Condition |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 70–90°C |

| Reaction Time | 6–12 hours |

| Monitoring Method | TLC (hexane:ethyl acetate, 3:1) |

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation involves:

- 1H/13C NMR : Peaks for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and acrylonitrile moiety (δ ~6.5–7.5 ppm for conjugated double bonds) .

- FTIR : Stretching vibrations for -CN (~2220 cm⁻¹), sulfonyl S=O (~1350–1150 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the sulfonyl and fluorophenyl groups .

Q. What preliminary assays are used to evaluate its biological activity?

- Cytotoxicity assays (e.g., MTT): Assess cell viability by measuring mitochondrial activity after exposure to the compound. IC₅₀ values are calculated to determine potency .

- Enzyme inhibition screens : Test interactions with kinases or oxidoreductases using fluorogenic substrates or colorimetric assays .

Advanced Research Questions

Q. How is SHELXL employed for refining the crystal structure of this compound?

- Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) is processed using SHELXC/SHELXD for phase determination .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key steps:

- Apply restraints for sulfonyl and acrylonitrile groups to reduce overfitting.

- Validate with R-factor convergence (<5% discrepancy) .

Q. How can Box-Behnken design optimize reaction conditions for large-scale synthesis?

- Variables : Temperature, solvent ratio (ethanol:DMSO), and catalyst concentration.

- Responses : Yield (%) and purity (HPLC area%).

- Statistical analysis : Use ANOVA to identify significant factors and derive a quadratic model for prediction .

Table 2: Box-Behnken Design Variables

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 70 | 90 |

| Ethanol:DMSO | 3:1 | 1:1 |

| Catalyst (mol%) | 5 | 15 |

Q. What mechanistic insights exist for its interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) to identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

- Kinetic studies : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .

Q. How can computational modeling predict its suitability for organic photovoltaics?

- DFT calculations : Determine HOMO/LUMO energy levels (e.g., Gaussian09). The electron-withdrawing sulfonyl group lowers LUMO, enhancing electron affinity .

- UV-vis spectroscopy : Compare experimental λₘₐₓ (e.g., 380–400 nm) with TD-DFT results to validate charge-transfer transitions .

Q. What stability challenges arise under varying pH and light conditions?

- Degradation studies : Expose the compound to UV light (254 nm) and acidic/basic buffers (pH 2–12). Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acrylonitrile) .

- Arrhenius kinetics : Calculate degradation rate constants (k) at elevated temperatures to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.